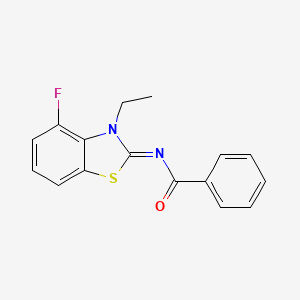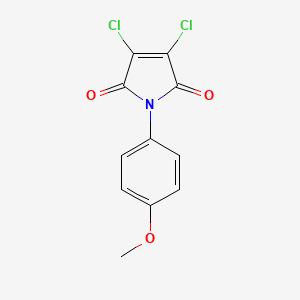
2,3-dichloro-N-(4-methoxyphenyl)maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-(4-methoxyphenyl)maleimide (DCMPM) is a synthetic chemical compound that has a wide range of applications in scientific research. DCMPM is a versatile compound that can be used in a variety of laboratory experiments and has several advantages over other compounds.
Scientific Research Applications
Quantitative Analysis in Drug Delivery Studies
2,3-dichloro-N-(4-methoxyphenyl)maleimide, as part of methoxy(polyethylene glycol)-maleimide (mPEG-mal) derivatives, is used in thiol PEGylation of protein molecules, crucial in drug delivery studies. A spectrophotometric method was developed for the quantitative analysis of mPEG-mal in PEGylation reaction mixtures, addressing the challenge of mPEG-mal's degradation in aqueous media (Nanda, Jagadeeshbabu, Gupta, & Prasad, 2016).
Synthesis of Maleic Anhydride Nucleus
The synthesis of the maleic anhydride nucleus from dichloro γ-lactams, including compounds like 2,3-dichloro-N-(4-methoxyphenyl)maleimide, shows the role of N-substituents in functional rearrangement and hydrolytic steps. This synthesis is significant for understanding the structural properties of maleimides (Ghelfi et al., 2008).
Use in Homogeneous Asymmetric Catalysis
2,3-dichloro-N-(4-methoxyphenyl)maleimide derivatives have been utilized in homogeneous asymmetric catalysis. They serve as ligands in Rh complexes for hydrogenation and hydrosilylation, highlighting their application in chemical synthesis (Kinting & Döbler, 1989).
Synthesis of N-substituted Maleimide Derivatives
The compound is involved in the synthesis of N-substituted maleimide derivatives, which are essential for various chemical reactions and materials science applications (Watson, Wu, & Richmond, 2004).
Antifungal Activity
Maleimides, including 2,3-dichloro derivatives, have been studied for their antifungal activities. They are effective against fungal strains, showing potential in the development of new antifungal agents (Gayoso et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity and interact with calf thymus-dna (ct-dna) .
Mode of Action
It is suggested that similar compounds interact with their targets through an intercalative mechanism . This means the compound may insert itself between the base pairs in the DNA double helix, disrupting normal DNA functions.
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial activity against various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
properties
IUPAC Name |
3,4-dichloro-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-17-7-4-2-6(3-5-7)14-10(15)8(12)9(13)11(14)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFIECPUFOBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)


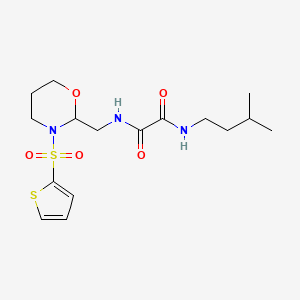
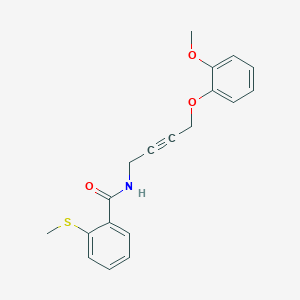
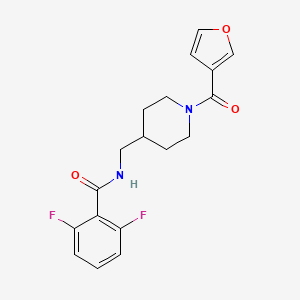

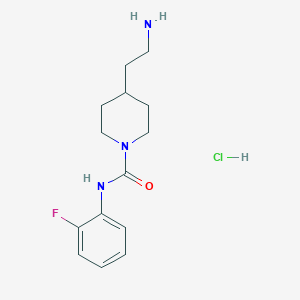
![8-(2-aminophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2803918.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2803922.png)

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)
